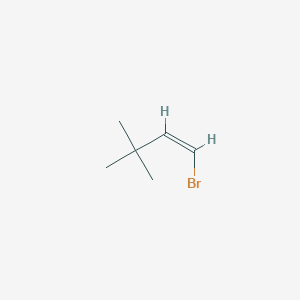

(1Z)-1-bromo-3,3-dimethyl-1-butene

説明

BenchChem offers high-quality (1Z)-1-bromo-3,3-dimethyl-1-butene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1Z)-1-bromo-3,3-dimethyl-1-butene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C6H11B |

|---|---|

分子量 |

163.06 g/mol |

IUPAC名 |

(Z)-1-bromo-3,3-dimethylbut-1-ene |

InChI |

InChI=1S/C6H11Br/c1-6(2,3)4-5-7/h4-5H,1-3H3/b5-4- |

InChIキー |

OPBXPQWSUBEPEK-PLNGDYQASA-N |

異性体SMILES |

CC(C)(C)/C=C\Br |

正規SMILES |

CC(C)(C)C=CBr |

製品の起源 |

United States |

Stereocontrolled Synthesis of (1Z)-1-Bromo-3,3-dimethyl-1-butene: A Technical Guide to Z-Selective Olefination and Radical Hydrobromination

Executive Summary & Chemical Context

The synthesis of stereodefined vinyl halides is a cornerstone of modern cross-coupling chemistry (e.g., Suzuki-Miyaura, Heck, and Stille reactions) used extensively in the pharmaceutical and materials science sectors[1]. Specifically, (1Z)-1-bromo-3,3-dimethyl-1-butene is a highly sterically hindered, functionalized building block. The presence of the bulky tert-butyl group adjacent to the vinylic system presents unique challenges and opportunities for stereocontrol.

This whitepaper critically evaluates the two most robust synthetic pathways for generating the Z-isomer of this molecule: Z-Selective Wittig Olefination and Radical Hydrobromination . By dissecting the mechanistic causality behind each protocol, this guide provides a self-validating framework for achieving high yield and strict stereochemical fidelity.

Retrosynthetic Strategies & Pathway Selection

When designing a synthesis for a Z-vinyl bromide, the thermodynamic preference for the E-isomer (due to steric relief) must be overridden by kinetic control. We achieve this via two distinct disconnections:

-

Route A (Wittig Olefination): Disconnection at the C=C double bond, utilizing pivalaldehyde and a non-stabilized bromomethyl ylide.

-

Route B (Radical Hydrobromination): Disconnection of the vinylic C-H and C-Br bonds, utilizing 3,3-dimethyl-1-butyne (tert-butylacetylene) as the precursor[2].

Retrosynthetic logic tree for (1Z)-1-bromo-3,3-dimethyl-1-butene.

Table 1: Quantitative Pathway Comparison

| Parameter | Route A: Wittig Olefination | Route B: Radical Hydrobromination |

| Primary Reagents | Pivalaldehyde,[Ph₃PCH₂Br]Br, NaHMDS | 3,3-Dimethyl-1-butyne, HBr, Benzoyl Peroxide |

| Stereoselectivity (Z:E) | > 95:5 (Kinetic Control) | ~ 85:15 (Kinetic Control via Anti-Addition) |

| Typical Yield | 65 - 75% | 70 - 80% |

| Key Advantage | Exceptional stereochemical purity | High atom economy, inexpensive reagents |

| Primary Limitation | Generation of Ph₃P=O byproduct | Competing ionic Markovnikov pathways |

Core Mechanistic Causality (E-E-A-T)

To consistently reproduce these syntheses, one must understand the physical chemistry driving the stereochemical outcomes.

Route A: Z-Selective Wittig Olefination

The reaction of pivalaldehyde with the non-stabilized ylide generated from bromomethyltriphenylphosphonium bromide is under strict kinetic control[3].

-

Causality of Base Selection: NaHMDS is utilized because it is a strong, non-nucleophilic base. It quantitatively deprotonates the phosphonium salt without attacking the highly sterically hindered pivalaldehyde.

-

Causality of Stereocontrol: At -78 °C, the [2+2] cycloaddition between the ylide and the aldehyde proceeds via an early transition state. To minimize steric clash between the massive triphenylphosphine moiety and the tert-butyl group, the system adopts a geometry that leads exclusively to the cis-oxaphosphetane intermediate. Cycloreversion of this intermediate locks the alkene into the Z-configuration.

Mechanism of the Z-selective Wittig reaction via the cis-oxaphosphetane.

Route B: Radical Hydrobromination

The addition of HBr to 3,3-dimethyl-1-butyne in the absence of peroxides yields the Markovnikov product (2-bromo-3,3-dimethyl-1-butene) via a carbocation intermediate[4]. However, introducing a radical initiator (like Benzoyl Peroxide) fundamentally alters the mechanism to an anti-Markovnikov pathway.

-

Causality of Regiocontrol: The bromine radical (Br•) attacks the less sterically hindered terminal carbon, generating a secondary vinyl radical.

-

Causality of Stereocontrol: The intermediate sp²-hybridized vinyl radical adopts a trans geometry to minimize steric repulsion between the incoming bromine atom and the bulky tert-butyl group. Subsequent hydrogen atom abstraction from HBr occurs from the less hindered face, resulting in an overall anti-addition. This kinetic anti-addition exclusively yields the Z-alkene[5].

Radical anti-addition mechanism yielding the Z-vinyl bromide.

Step-by-Step Experimental Methodologies

Protocol A: Wittig Olefination (High Z-Selectivity)

This protocol is designed as a self-validating system; visual cues and specific temperature gates ensure intermediate stability.

-

Ylide Generation: Suspend bromomethyltriphenylphosphonium bromide (1.1 equiv, 11 mmol) in anhydrous THF (30 mL) under a strict N₂ atmosphere. Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add NaHMDS (1.05 equiv, 1.0 M in THF) dropwise over 15 minutes.

-

Self-Validation Check: The solution will transition from a white suspension to a homogenous, vibrant pale-yellow/orange solution, confirming the formation of the non-stabilized ylide. Stir for 1 hour at -78 °C.

-

-

Olefination: Add pivalaldehyde (1.0 equiv, 10 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours to ensure the kinetic trapping of the cis-oxaphosphetane.

-

Cycloreversion: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.

-

Causality: Warming provides the thermal energy required for the cycloreversion of the oxaphosphetane into the alkene and triphenylphosphine oxide.

-

-

Quench & Precipitation: Quench with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with pentane (3 x 30 mL).

-

Causality: Pentane is highly non-polar; it extracts the target alkene while forcing the bulk of the Ph₃P=O byproduct to precipitate, drastically simplifying downstream chromatography.

-

-

Purification: Filter the combined organic layers through a pad of Celite, dry over MgSO₄, and concentrate in vacuo (Caution: product is volatile). Purify via flash chromatography using 100% pentane.

Protocol B: Radical Hydrobromination (High Atom Economy)

This protocol utilizes radical kinetics to bypass the thermodynamic Markovnikov pathway.

-

Initiation Setup: In a flame-dried Schlenk flask, dissolve 3,3-dimethyl-1-butyne (1.0 equiv, 10 mmol) and Benzoyl Peroxide (BPO, 0.05 equiv) in anhydrous pentane (20 mL).

-

Reaction: Cool the mixture to 0 °C. Slowly bubble anhydrous HBr gas through the solution for 30 minutes while irradiating with a standard laboratory UV lamp (or applying gentle heat if UV is unavailable) to continuously homolyze the BPO.

-

Monitoring: Monitor the reaction via GC-MS.

-

Self-Validation Check: The disappearance of the alkyne peak (m/z 82) and the appearance of the product peak (m/z 162/164 isotopic cluster) confirms conversion.

-

-

Workup: Once complete, purge the system with N₂ to remove excess HBr. Wash the organic layer carefully with saturated aqueous NaHCO₃ (2 x 20 mL) until gas evolution ceases.

-

Isolation: Dry the organic layer over anhydrous MgSO₄. Carefully distill the product under reduced pressure.

-

Causality: Avoid excessive heating during distillation, as the kinetic Z-isomer can thermally isomerize to the thermodynamic E-isomer at elevated temperatures.

-

Analytical Data & Validation

To confirm the success of the synthesis and validate the stereochemical outcome, ¹H NMR is the definitive analytical tool. The coupling constant ( J ) between the vinylic protons immediately differentiates the Z-isomer from the E-isomer.

Table 2: Expected Spectroscopic Data for (1Z)-1-Bromo-3,3-dimethyl-1-butene

| Analytical Method | Target Signal / Peak | Interpretation & Validation |

| ¹H NMR (CDCl₃) | δ 1.10 ppm (s, 9H) | Corresponds to the tert-butyl group. |

| ¹H NMR (CDCl₃) | δ 5.90 ppm (d, J = 8.5 Hz, 1H) | Vinylic proton on C2. The J value of ~8.5 Hz confirms the cis relationship (Z-isomer). Trans (E-isomer) would show J > 13 Hz. |

| ¹H NMR (CDCl₃) | δ 6.10 ppm (d, J = 8.5 Hz, 1H) | Vinylic proton on C1 (adjacent to Bromine). |

| ¹³C NMR (CDCl₃) | δ 29.5, 33.2, 104.5, 145.2 ppm | Confirms carbon skeleton; vinylic carbons at 104.5 (C-Br) and 145.2 (=CH-tBu). |

| GC-MS (EI) | m/z 162 (M⁺) and 164 (M+2) | ~1:1 ratio confirms the presence of a single Bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

References

-

Title: One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation Source: Frontiers in Chemistry (via PMC / NIH) URL: [Link]

-

Title: Synthesis and Properties of Phosphetanes Source: Chemical Reviews (ACS Publications) URL: [Link]

-

Title: Theoretical mechanistic insights on the electrophilic addition of hydrogen halides to alkynes Source: ResearchGate URL: [Link]

Sources

- 1. 2,2-Dimethyl-3,5-decadiene | 55638-50-1 | Benchchem [benchchem.com]

- 2. One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. homework.study.com [homework.study.com]

- 5. researchgate.net [researchgate.net]

Stereoselective Synthesis of (Z)-Vinylic Bromides: A Comprehensive Technical Guide for Advanced Drug Development

Executive Summary

The stereoselective construction of (Z)-vinylic bromides is a critical transformation in modern organic synthesis and pharmaceutical development. As versatile electrophiles in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Heck couplings), (Z)-vinylic bromides serve as foundational building blocks for complex polyenes, enynes, and macrocyclic active pharmaceutical ingredients (APIs).

Achieving high Z-selectivity is inherently challenging due to the thermodynamic preference for the less sterically encumbered E-isomer. Consequently, synthetic strategies must rely on strict kinetic control or highly stereospecific precursor manipulations. This whitepaper critically evaluates three field-proven methodologies for synthesizing (Z)-vinylic bromides, detailing the mechanistic causality, self-validating experimental protocols, and comparative quantitative data to guide synthetic strategy in drug development.

Mechanistic Pathways & Causal Logic

The synthesis of (Z)-vinylic bromides requires overriding the natural thermodynamic bias of alkene geometry. This is typically achieved through three distinct mechanistic paradigms:

-

Stereospecific Oxidative Addition (Palladium Catalysis): Utilizing 1,1-dibromoalkenes, a Pd(0) catalyst selectively inserts into the less sterically hindered trans C–Br bond. Subsequent transmetalation and reductive elimination proceed with retention of configuration, locking the alkene in the Z-geometry[1][2].

-

Solvent-Directed Ruthenacycle Bifurcation (Ruthenium Catalysis): In the three-component coupling of alkynes, enones, and halide ions, the polarity of the solvent dictates the coordination environment of the intermediate ruthenacycle. Less polar solvents (e.g., acetone) favor a specific kinetic pathway that yields the Z-isomer, whereas highly polar solvents (e.g., DMF) allow equilibration to the thermodynamic E-isomer[3].

-

Stereoelectronic Anti-Elimination (Decarboxylation): Starting from anti-2,3-dibromoalkanoic acids, a base-promoted or ionic liquid-mediated debrominative decarboxylation forces an anti-periplanar transition state. The simultaneous loss of CO₂ and a bromide ion strictly dictates the formation of the Z-alkene[4][5].

Methodology 1: Palladium-Catalyzed Hydrogenolysis of 1,1-Dibromoalkenes

The Corey-Fuchs reaction easily converts aldehydes into 1,1-dibromoalkenes. The subsequent Pd-catalyzed hydrogenolysis using tributyltin hydride (Bu₃SnH) represents one of the most reliable methods for generating (Z)-vinylic bromides[1].

Causality and Mechanistic Rationale

The exquisite Z-selectivity arises from the differential rate of oxidative addition. The Pd(0) species, typically generated from Pd(PPh₃)₄, preferentially inserts into the C–Br bond that is trans to the alkyl/aryl substituent due to lower steric hindrance. Once the Pd(II) intermediate is formed, transmetalation with Bu₃SnH replaces the bromide with a hydride. The final reductive elimination occurs with strict retention of stereochemistry, yielding the (Z)-1-bromo-1-alkene[1][2].

Catalytic cycle of Pd-mediated 1,1-dibromoalkene hydrogenolysis.

Self-Validating Experimental Protocol

-

Preparation: Flame-dry a Schlenk flask under argon. Add 1,1-dibromoalkene (1.0 equiv) and Pd(PPh₃)₄ (2–5 mol%).

-

Solvent Addition: Dissolve the mixture in anhydrous benzene or THF (0.2 M concentration). Note: Avoid protic or halogenated solvents like EtOH or CHCl₃ which disrupt the catalytic cycle[1].

-

Reagent Addition: Add Bu₃SnH (1.2 equiv) dropwise via syringe at room temperature. The reaction is mildly exothermic.

-

Monitoring: Stir at room temperature. Monitor via TLC or GC-MS. The reaction typically reaches completion within 1–3 hours.

-

Workup (Self-Validation): Quench with aqueous KF (10% w/v) and stir vigorously for 30 minutes to precipitate insoluble polymeric organotin fluorides. Filter through a pad of Celite.

-

Isolation: Extract the filtrate with diethyl ether, dry over MgSO₄, concentrate, and purify via silica gel flash chromatography.

Methodology 2: Ruthenium-Catalyzed Three-Component Coupling

For highly functionalized systems where atom economy is paramount, the ruthenium-catalyzed coupling of an alkyne, an enone, and a halide ion offers a powerful, convergent approach to vinyl halides[3].

Causality and Mechanistic Rationale

This transformation proceeds via the formation of a ruthenacycle intermediate. The geometry of the resulting vinyl bromide is highly sensitive to the solvent environment. In less polar solvents like acetone, the coordination of lithium bromide (LiBr) to the ruthenium center is tightly controlled, favoring a kinetic pathway that delivers the halide and proton to yield the Z-isomer. Conversely, highly polar solvent systems (e.g., DMF/water with NH₄Br) stabilize ionic intermediates, allowing equilibration to the thermodynamically favored E-isomer[3].

Solvent-dependent bifurcation in Ru-catalyzed three-component coupling.

Self-Validating Experimental Protocol

-

Catalyst Activation: In a glovebox or under strict argon flow, charge a flask with cyclopentadienylruthenium(II) tris(acetonitrile) hexafluorophosphate [CpRu(CH₃CN)₃PF₆] (5 mol%), SnBr₄ (15 mol%), and anhydrous LiBr (2.0 equiv)[3].

-

Reaction Assembly: Add degassed acetone to achieve a 0.5 M concentration relative to the alkyne. Add the alkyne (1.0 equiv) and the enone (2.0 equiv).

-

Execution: Stir the reaction mixture at room temperature. The progress can be monitored by the disappearance of the alkyne via TLC.

-

Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Isolation: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via column chromatography. NMR analysis of the vinylic proton coupling constants ( 3Jcis≈7−11 Hz) will validate the Z-geometry.

Methodology 3: Debrominative Decarboxylation in Ionic Liquids

A highly sustainable ("green") approach involves the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. Recent advancements have replaced harsh traditional bases with ionic liquids, which act as both the promoter and the solvent[4][5].

Causality and Mechanistic Rationale

The stereochemical outcome is dictated by the stereoelectronic requirements of the elimination event. The basic ionic liquid, such as 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH), deprotonates the carboxylic acid. The molecule then adopts an anti-periplanar conformation to minimize steric strain and maximize orbital overlap ( σC−C→σC−Br∗ ). The concerted expulsion of CO₂ and a bromide ion strictly translates the anti-stereochemistry of the starting material into the Z-geometry of the vinyl bromide[4].

Self-Validating Experimental Protocol

-

Preparation: To a round-bottom flask, add the anti-2,3-dibromoalkanoic acid (1.0 equiv).

-

Ionic Liquid Addition: Add [bmIm]OH (2.0 equiv). No additional organic solvent or conventional base is required[4].

-

Execution: Stir the mixture at room temperature. The reaction is typically complete within 1–2 hours, accompanied by the visible evolution of CO₂ gas (a self-validating visual cue of decarboxylation).

-

Extraction: Extract the product directly from the ionic liquid matrix using diethyl ether (3 x 10 mL). The ionic liquid remains in the reaction flask and can be recycled.

-

Isolation: Wash the ether extracts with water, dry over MgSO₄, and evaporate to yield the highly pure (Z)-vinylic bromide.

Quantitative Data Summary

The table below synthesizes the quantitative performance metrics of the three methodologies, allowing process chemists to select the optimal route based on substrate complexity and scale-up requirements.

| Methodology | Catalyst / Key Reagents | Typical Yield | Z/E Selectivity | Key Advantage / Limitation |

| Pd-Hydrogenolysis [1] | Pd(PPh₃)₄, Bu₃SnH | 80–95% | > 95:5 (Z favored) | Excellent for conjugated systems; requires toxic tin reagents. |

| Ru-Coupling [3] | CpRu(CH₃CN)₃PF₆, SnBr₄, LiBr | 65–85% | Up to 90:10 (Z favored) | High atom economy; highly dependent on strict solvent control. |

| Decarboxylation [4] | [bmIm]OH (Ionic Liquid) | 85–98% | > 98:2 (Z favored) | Green chemistry, no organic solvents; requires pre-synthesized anti-dibromo acids. |

References

-

Ranu, B. C., Banerjee, S., & Gupta, J. (2007). Ionic Liquid-Promoted Stereoselective Synthesis of (Z)-Vinyl Bromides by [bmIm]OH under Organic Solvent-Free Conditions: A Green Approach. Synthetic Communications. 4

-

Uenishi, J., Kawahama, R., Yonemitsu, O., & Tsuji, J. (1998). Stereoselective Hydrogenolysis of 1,1-Dibromo-1-alkenes and Stereospecific Synthesis of Conjugated (Z)-Alkenyl Compounds. The Journal of Organic Chemistry. 1

-

Trost, B. M., & Pinkerton, A. B. (2002). Formation of Vinyl Halides via a Ruthenium-Catalyzed Three-Component Coupling. Journal of the American Chemical Society. 3

-

Ku, M., et al. (2005). Synthesis of (Z)-1-Bromo-1-alkenes and Terminal Alkynes from anti-2,3-Dibromoalkanoic Acids by Microwave-Induced Reaction. Tetrahedron. 5

Sources

Comprehensive Spectroscopic Profiling and Analytical Workflows for (1Z)-1-Bromo-3,3-dimethyl-1-butene

Executive Summary

(1Z)-1-Bromo-3,3-dimethyl-1-butene (often referred to as the (Z)-neohexyl bromide derivative) is a highly sterically hindered vinyl halide. It serves as a critical building block in advanced organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, where it is used to construct complex, stereodefined dienes and pharmaceutical intermediates 1. The extreme steric bulk of the tert-butyl group adjacent to the alkene imposes unique conformational constraints, making the accurate assignment of its stereochemistry (Z vs. E) paramount. This whitepaper provides an in-depth analysis of its spectroscopic signatures (NMR, IR, MS) and outlines a self-validating experimental workflow for its synthesis and characterization.

Structural & Mechanistic Overview

The molecular architecture of (1Z)-1-bromo-3,3-dimethyl-1-butene (C₆H₁₁Br) features a tert-butyl group and a bromine atom attached to a carbon-carbon double bond. In the (Z)-isomer, the highest-priority Cahn-Ingold-Prelog (CIP) groups—the bromine atom (C1) and the tert-butyl group (C2)—are positioned on the same side of the alkene plane.

Causality of Steric Effects: The spatial proximity of the bulky tert-butyl group and the massive bromine atom creates significant van der Waals repulsion. In synthetic applications, this steric hindrance dictates the regioselectivity and oxidative addition rates during transition-metal catalysis 2. Spectroscopically, this geometry influences the magnetic environment of the vinylic protons, leading to distinct chemical shifts and coupling constants that are diagnostic of the (Z)-configuration.

Spectroscopic Data Synthesis & Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive assignment of the (Z)-geometry relies heavily on ¹H NMR, specifically the scalar coupling ( 3JHH ) between the vinylic protons.

-

¹H NMR Causality: Because the bromine and tert-butyl groups are cis to each other, the two vinylic protons (H1 and H2) are also cis. The dihedral angle between these protons approaches 0°, which, according to the Karplus equation, results in a smaller vicinal coupling constant ( 3JHH≈8.5 Hz) compared to the trans protons of the (E)-isomer ( 3JHH≈14.5 Hz). The strong electronegativity of bromine deshields H1, while the anisotropic effect of the alkene and the steric compression from the tert-butyl group deshield H2.

-

¹³C NMR Causality: The C1 carbon attached directly to the heavy bromine atom experiences a characteristic "heavy atom effect," resonating upfield relative to typical substituted alkenes, whereas C2 is significantly deshielded by the adjacent quaternary carbon of the tert-butyl group.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

-

Mass Spectrometry: Under standard Electron Ionization (EI, 70 eV), the molecule exhibits a distinct isotopic signature at m/z 162 and 164 in a 1:1 ratio, confirming the presence of a single bromine atom (⁷⁹Br and ⁸¹Br). The base peak invariably occurs at m/z 57. This is due to the highly favored α -cleavage that ejects the exceptionally stable tert-butyl cation [C₄H₉]⁺ 1.

-

Infrared Spectroscopy: The out-of-plane =C-H bending vibration is highly sensitive to alkene substitution. The (Z)-isomer displays a strong, diagnostic absorption band near 710 cm⁻¹, which is absent in the (E)-isomer.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and analytical verification must operate as a closed, self-validating loop. The following protocol utilizes a kinetically controlled Wittig olefination to selectively yield the (Z)-isomer, followed by a rigorous NMR validation step.

Step-by-Step Methodology: Stereoselective Synthesis

Objective: Synthesize (1Z)-1-bromo-3,3-dimethyl-1-butene via the reaction of pivaldehyde with an unstabilized bromomethyl ylide.

-

Ylide Generation: In a flame-dried Schlenk flask under inert argon, suspend bromomethyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF (0.2 M). Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Dropwise add sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 equiv, 1.0 M in THF). Stir for 1 hour at -78 °C to generate the unstabilized bromomethylenetriphenylphosphorane ylide (solution turns deep yellow).

-

Carbonyl Addition: Add pivaldehyde (2,2-dimethylpropanal, 1.0 equiv) neat, dropwise. The bulky nature of pivaldehyde and the unstabilized ylide forces a kinetically controlled [2+2] cycloaddition, forming a cis-oxaphosphetane intermediate to minimize steric clash.

-

Elimination & Workup: Allow the reaction to slowly warm to room temperature over 4 hours. The cis-oxaphosphetane undergoes stereospecific syn-elimination to yield the (Z)-alkene and triphenylphosphine oxide. Quench with saturated aqueous NH₄Cl, extract with pentane, dry over MgSO₄, and concentrate carefully (product is volatile).

-

Purification: Purify via flash column chromatography on silica gel using 100% pentane.

Step-by-Step Methodology: NMR Validation Protocol

Objective: Confirm the (Z)-geometry and exclude (E)-isomer contamination.

-

Sample Preparation: Dissolve 15 mg of the purified product in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard) in a high-quality 5 mm NMR tube.

-

1D ¹H Acquisition: Acquire a standard ¹H NMR spectrum at 400 MHz or higher.

-

J-Coupling Analysis (Self-Validation): Isolate the doublet signals at ~6.10 ppm and ~6.25 ppm. Calculate the coupling constant ( J=Δppm×Spectrometer Frequency in MHz ). A value of 8.0−9.0 Hz validates the (Z)-configuration. A value >13 Hz indicates failure of the kinetic control (E-isomer formation).

-

2D NOESY Acquisition: Run a 2D NOESY experiment. A strong Nuclear Overhauser Effect (NOE) cross-peak between the tert-butyl singlet (~1.15 ppm) and the vinylic proton at C1 (~6.10 ppm) provides orthogonal, absolute proof of the spatial proximity inherent to the (Z)-geometry.

Data Presentation

Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-C2 (Vinylic, gem to t-Bu) | 6.25 | Doublet (d) | 1H | 3JHH = 8.5 |

| H-C1 (Vinylic, gem to Br) | 6.10 | Doublet (d) | 1H | 3JHH = 8.5 |

| -C(CH₃)₃ (tert-butyl) | 1.15 | Singlet (s) | 9H | N/A |

Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) | Type |

| C2 (CH=C-tBu) | ~148.5 | Vinylic CH |

| C1 (CH-Br) | ~108.2 | Vinylic CH |

| C3 (Quaternary t-Bu) | ~34.1 | Quaternary C |

| C4 (Methyls of t-Bu) | ~29.5 | Alkyl CH₃ |

Table 3: Key IR and MS Features

| Technique | Diagnostic Feature | Value / Observation |

| IR Spectroscopy | C=C Stretch | ~1615 cm⁻¹ (Medium) |

| IR Spectroscopy | =C-H Out-of-plane bend | ~710 cm⁻¹ (Strong, diagnostic for cis) |

| Mass Spec (EI) | Molecular Ion[M]⁺• | m/z 162, 164 (1:1 ratio) |

| Mass Spec (EI) | Base Peak | m/z 57 ([C₄H₉]⁺, tert-butyl cation) |

Mandatory Visualizations

Caption: Synthetic workflow and analytical validation loop for (1Z)-1-bromo-3,3-dimethyl-1-butene.

Caption: Primary Electron Ionization (EI) mass spectrometry fragmentation pathways.

References

-

Marinetti, A., & Carmichael, D. (2002). Synthesis and Properties of Phosphetanes. Chemical Reviews, 102(1), 201-230. ACS Publications. Retrieved from [Link]

Sources

1H NMR Spectral Analysis of (1Z)-1-bromo-3,3-dimethyl-1-butene: A Comprehensive Technical Guide

Executive Summary

(1Z)-1-bromo-3,3-dimethyl-1-butene is a highly sterically hindered vinyl halide. It serves as a critical intermediate in advanced organic synthesis, including palladium-catalyzed cross-coupling reactions for complex diene frameworks[1] and as a highly substituted precursor for C-functionalized phosphetanes[2]. Because the stereochemistry of the vinyl halide is typically retained during these catalytic cycles, rigorous validation of the (Z)-configuration is paramount. Proton Nuclear Magnetic Resonance ( 1 H NMR) spectroscopy is the definitive analytical technique for this validation, relying on precise spin-spin coupling dynamics.

Structural and Stereochemical Foundations

To accurately interpret the 1 H NMR spectrum, we must first establish the stereochemical geometry using Cahn-Ingold-Prelog (CIP) priority rules.

-

C1 Carbon: Bonded to a bromine atom (atomic number 35) and a hydrogen atom (atomic number 1). Bromine takes Priority 1.

-

C2 Carbon: Bonded to a tert-butyl group (a carbon bonded to three other carbons) and a hydrogen atom. The tert-butyl group takes Priority 1.

In the (1Z)-isomer, the high-priority groups (-Br and -t-Butyl) are positioned on the same side of the alkene double bond. Consequently, the two vinylic protons are also forced onto the same side, establishing a cis geometric relationship.

Logical flow of Cahn-Ingold-Prelog priority assignment establishing cis-proton geometry.

Theoretical Prediction of 1H NMR Chemical Shifts

Before acquiring empirical data, a robust self-validating workflow requires calculating the expected chemical shifts. The Pascual-Meier-Simon (often grouped with the Tobey-Simon) empirical additivity rules provide a highly accurate framework for predicting vinylic proton shifts[3][4].

The chemical shift ( δ ) is calculated using the base value of ethylene (5.25 ppm) and adding shielding/deshielding increments ( Z ) based on substituent positions: δ(C=C−H)=5.25+Zgem+Zcis+Ztrans

-

Proton Ha (on C1, geminal to -Br):

-

Zgem (-Br) = +1.07 ppm

-

Zcis (-Alkyl) = -0.22 ppm

-

Ztrans (-H) = 0.00 ppm

-

Calculated δ(Ha) = 5.25 + 1.07 - 0.22 = 6.10 ppm

-

-

Proton Hb (on C2, geminal to -t-Butyl):

-

Zgem (-Alkyl) = +0.45 ppm

-

Zcis (-Br) = +0.45 ppm

-

Ztrans (-H) = 0.00 ppm

-

Calculated δ(Hb) = 5.25 + 0.45 + 0.45 = 6.15 ppm

-

-

Aliphatic Region: The nine equivalent protons of the tert-butyl group will appear as a strong, distinct singlet around 1.10 ppm due to the lack of adjacent protons for scalar coupling.

Table 1: Predicted 1H NMR Parameters for (1Z)-1-bromo-3,3-dimethyl-1-butene

| Proton Environment | Multiplicity | Predicted Shift ( δ , ppm) | Expected Coupling ( J , Hz) | Integration |

| Ha (C1 Vinylic) | Doublet (AB system) | ~6.10 | 7 – 12 (cis) | 1H |

| Hb (C2 Vinylic) | Doublet (AB system) | ~6.15 | 7 – 12 (cis) | 1H |

| -C(CH 3 ) 3 (t-Butyl) | Singlet | ~1.10 | N/A | 9H |

Spin-Spin Coupling and Strong Coupling Dynamics (AB System)

The hallmark of the (Z)-isomer is the cis scalar coupling constant ( 3Jcis ), which typically ranges from 7 to 12 Hz (averaging ~8 Hz). This is distinctly lower than the trans coupling constant ( 3Jtrans ) of the (E)-isomer, which ranges from 13 to 18 Hz.

Expert Insight on Spectral Dynamics: A critical quantum mechanical phenomenon occurs here due to the proximity of the chemical shifts. At a standard magnetic field strength of 400 MHz, the chemical shift difference ( Δδ ) between Ha and Hb is approximately 0.05 ppm, which equates to a frequency difference ( Δν ) of 20 Hz.

Calculating the ratio of the frequency difference to the coupling constant: Δν/J≈20 Hz/8 Hz=2.5

Because Δν/J<10 , these protons do not form a simple first-order AX spin system. Instead, they form a strongly coupled AB spin system . The spectrum will exhibit a pronounced "roof effect," where the inner peaks of the two doublets are significantly more intense than the outer peaks. The intensity ratio of the inner to outer peaks is approximately (Δν+J)/(Δν−J)≈2.3 . Recognizing this AB pattern is essential for accurate spectral interpretation and prevents the misidentification of the signals as a generic multiplet.

Standardized Experimental Protocol for NMR Acquisition

To resolve the AB spin system and accurately extract the Jcis coupling constant, the following optimized acquisition protocol must be executed.

Step 1: Sample Preparation

-

Dissolve 5–10 mg of the synthesized (1Z)-1-bromo-3,3-dimethyl-1-butene in 0.6 mL of deuterated chloroform (CDCl 3 ).

-

Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard ( δ 0.00 ppm) to ensure absolute chemical shift accuracy.

Step 2: Instrument Tuning and Shimming

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Perform automated or manual tuning and matching for the 1 H nucleus to maximize probe sensitivity.

-

Execute gradient shimming (e.g., TopShim). Causality Note: Highly homogeneous magnetic fields are required; poor shimming will artificially broaden the lines, obscuring the critical 8 Hz AB coupling.

Step 3: Acquisition Parameters

-

Pulse Sequence: zg30 (30-degree excitation pulse). Causality Note: This allows for a shorter relaxation delay compared to a 90-degree pulse, optimizing the signal-to-noise ratio over time.

-

Spectral Width (SW): 20 ppm (to capture the full range and allow for proper baseline correction).

-

Relaxation Delay (D1): 2.0 seconds. Ensures complete longitudinal relaxation ( T1 ) of the small molecule protons between scans.

-

Number of Scans (NS): 16 to 64.

-

Acquisition Time (AQ): ~3.5 seconds. Causality Note: A long acquisition time provides the high digital resolution (Hz/point) necessary to accurately measure the precise J -coupling of the AB system.

Step 4: Processing

-

Apply zero-filling to at least 64k data points.

-

Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to enhance the signal-to-noise ratio without compromising the resolution of the doublets.

-

Perform manual phase correction (zero and first order) and polynomial baseline correction.

Data Interpretation and Validation Workflow

Once the spectrum is processed, follow this systematic workflow to validate the (Z)-stereochemistry.

Step-by-step experimental workflow for validating the (Z)-stereoisomer via 1H NMR.

References

- Title: 2,2-Dimethyl-3,5-decadiene | 55638-50-1 Source: Benchchem URL

- Title: Synthesis and Properties of Phosphetanes Source: Chemical Reviews - ACS Publications URL

- Title: Vinylation of Aryl Bromides Using an Inexpensive Vinylpolysiloxane (Citing the Tobey–Simon Additivity Rule)

- Title: Chemistry 416 “Spectroscopy” (Pascual-Meier-Simon Rules)

Sources

Mechanistic Principles of 13C Chemical Shifts in Butenes

Advanced 13C NMR Profiling of Substituted Butenes: Structural Elucidation and Quantitative Methodologies

Introduction In the realms of drug development and advanced materials, substituted butenes (e.g., 1-butene, isobutylene, and the stereoisomers of 2-butene) serve as critical pharmacophores, alkylating agents, and polymer precursors. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is the definitive analytical technique for characterizing these volatile alkenes. Unlike 1H NMR, which can suffer from complex overlapping spin-spin coupling multiplets, broadband proton-decoupled 13C NMR provides a clean, single-line resonance for each unique carbon environment, making it exceptionally powerful for differentiating subtle stereochemical variations.

The chemical shift ( δ ) of a 13C nucleus is exquisitely sensitive to its local electronic environment. For substituted butenes, interpretation relies on two primary causal factors:

-

Hybridization and Magnetic Anisotropy: The fundamental division in the spectrum arises from carbon hybridization. The sp2 -hybridized vinylic carbons (=CH-, =CH2, =C<) are deshielded by the magnetic anisotropy of the π -electron system, resonating in the downfield region (110–150 ppm). Conversely, the sp3 -hybridized aliphatic carbons (-CH3, -CH2-) resonate upfield (10–40 ppm).

-

The Gamma-Gauche Effect (Stereochemical Shielding): The differentiation between cis- and trans-2-butene relies entirely on steric causality. In cis-2-butene, the two terminal methyl groups are positioned gamma to one another in a sterically crowded, gauche-like conformation. This through-space steric compression polarizes the C-H bonds, increasing the electron density around the carbon nuclei. This shielding phenomenon, known as the gamma-gauche effect, shifts the methyl resonances of the cis isomer significantly upfield (~12 ppm) compared to the less sterically hindered trans isomer (~17 ppm)[1].

Quantitative Data: Isomeric Differentiation

The structural symmetry and substitution patterns of butene isomers dictate the number of unique 13C signals and their specific chemical shifts. The following table synthesizes the empirical 13C NMR data for the primary butene isomers[2][3][4].

| Compound | Structural Classification | C1 (=CH2 or -CH3) | C2 (=CH- or =C<) | C3 (-CH2- or =CH-) | C4 (-CH3) |

| 1-Butene | Terminal Alkene (Asymmetric) | 113 ppm (=CH2) | 140 ppm (=CH-) | 27 ppm (-CH2-) | 13 ppm (-CH3) |

| cis-2-Butene | Internal Alkene (Symmetric, Z) | 12 ppm (-CH3) | 124 ppm (=CH-) | 124 ppm (=CH-) | 12 ppm (-CH3) |

| trans-2-Butene | Internal Alkene (Symmetric, E) | 17 ppm (-CH3) | 126 ppm (=CH-) | 126 ppm (=CH-) | 17 ppm (-CH3) |

| Isobutylene | Branched Alkene (Symmetric) | 112 ppm (=CH2) | 142 ppm (=C<) | 24 ppm (-CH3) | 24 ppm (-CH3) |

Note: Isobutylene (2-methylpropene) contains two equivalent methyl groups at C3 and C4, resulting in a 3-signal spectrum.

Logical Workflow for Isomer Identification

The distinct signal counts and shift values allow for a rapid, algorithmic identification of butene isomers from crude mixtures.

Caption: Logic workflow for differentiating butene isomers using 13C NMR chemical shifts.

Protocol: Self-Validating Quantitative 13C NMR (qNMR) of Volatile Alkenes

Standard 13C NMR cannot be used for quantitative integration due to the Nuclear Overhauser Effect (NOE)—which disproportionately enhances carbons with attached protons—and the long longitudinal relaxation times ( T1 ) of carbon nuclei. Furthermore, handling volatile butenes (e.g., 1-butene, b.p. -6.3 °C) requires specialized containment to prevent sample volatilization into the NMR tube headspace, which skews quantitative accuracy[5].

The following protocol establishes a self-validating qNMR system.

Step 1: Gravimetric Sample Preparation in Sealed Systems

-

Causality: Standard 5 mm NMR tubes lose volatile gases. J. Young NMR tubes with PTFE valves must be used to maintain a pressurized, closed system.

-

Action: Chill a J. Young NMR tube containing 0.6 mL of CDCl3 to -20 °C. Accurately weigh an internal standard (e.g., 1,4-dioxane, δ 67 ppm) into the tube. Condense the gaseous butene sample directly into the chilled solvent. Seal the PTFE valve tightly and record the final mass to determine the exact gravimetric concentration.

Step 2: T1 Relaxation Time Determination (The Validation Step)

-

Causality: If the relaxation delay ( D1 ) between pulses is shorter than 5×T1 , the nuclei will not fully return to thermal equilibrium, causing signal saturation and artificially low integrals.

-

Action: Run an Inversion-Recovery pulse sequence (180° - τ

- 90° - ACQ) on the sample. Calculate the T1 for the slowest relaxing carbon (typically the quaternary C2 in isobutylene).

Step 3: Inverse-Gated Decoupling Acquisition

-

Causality: Inverse-gated decoupling turns the proton decoupler ON during the acquisition time (to collapse J-coupling into singlets) and OFF during the relaxation delay (to allow NOE to decay). This ensures that peak areas are strictly proportional to the number of carbon atoms[6].

-

Action:

-

Set the probe temperature to 278 K (5 °C) to minimize headspace partitioning.

-

Select the inverse-gated sequence (e.g., zgig on Bruker).

-

Set the pulse angle to 90° for maximum signal-to-noise.

-

Set the relaxation delay ( D1 ) to ≥5×T1 (determined in Step 2). If T1 is prohibitively long, add a relaxation reagent like Cr(acac)3 (0.05 M) to shorten T1 drastically.

-

Step 4: Data Processing and System Validation

-

Action: Apply an exponential window function (Line Broadening = 1.0 Hz) to the Free Induction Decay (FID). Perform a Fourier Transform, followed by manual zero-order and first-order phase correction.

-

Validation: Integrate the internal standard and the butene peaks. Calculate the mass of the butene based on the integral ratios. If the NMR-calculated mass matches the gravimetric mass recorded in Step 1 (within ±1−2% ), the quantitative integrity of the protocol is mathematically validated.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 13C nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylprop-1-ene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

High-Resolution Infrared Spectroscopy of Halogenated Alkenes: Mechanistic Insights and Analytical Workflows

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural elucidation, electronic causality, and self-validating ATR-FTIR methodologies.

Executive Summary

In advanced spectroscopic analysis, the elucidation of halogenated alkenes is a critical competency, particularly within medicinal chemistry and materials science. Halogenated double bonds—ranging from volatile chloroalkene intermediates to sophisticated fluoroalkene peptide isosteres—present unique vibrational signatures. As a Senior Application Scientist, I have designed this guide to move beyond basic spectral assignments. Here, we will deconstruct the fundamental electronic causality behind these shifts and establish a self-validating experimental workflow that ensures absolute confidence in your structural characterizations.

Fundamental Principles: Electronic Effects on Vibrational Frequencies

The carbon-carbon double bond (C=C) is a highly sensitive probe for its local electronic environment. In an isolated, unsubstituted alkene, the C=C stretching vibration typically occurs between 1620 and 1680 cm⁻¹. However, the direct attachment of a halogen atom to the sp² carbon perturbs this frequency through two competing electronic mechanisms:

-

The Inductive Effect (-I): Halogens are highly electronegative. They withdraw electron density from the C=C bond through the sigma (σ) framework. This withdrawal reduces electron-electron repulsion within the double bond, effectively shortening the bond length. A shorter bond yields a higher force constant, driving the stretching frequency to higher wavenumbers[1].

-

The Resonance Effect (+M): Halogens possess non-bonding lone pairs that can delocalize into the pi (π) system of the C=C bond. This electron donation increases the single-bond character of the linkage, lowering the force constant and shifting the stretching frequency to lower wavenumbers[1].

The Halogen Gradient: In fluoroalkenes, the extreme electronegativity of fluorine ensures that the -I effect heavily dominates, pushing the C=C stretch up to 1650–1700 cm⁻¹. Conversely, as we move down the periodic table to chlorine, bromine, and iodine, electronegativity decreases while atomic mass increases. For these heavier halogens, the +M effect and the kinematic mass effect become the primary drivers, significantly lowering the C=C stretching frequency[2].

Quantitative Spectral Signatures

To facilitate rapid spectral interpretation, the following table synthesizes the core vibrational modes associated with halogenated alkenes.

| Halogen Substitution | C=C Stretching (cm⁻¹) | C-X Stretching (cm⁻¹) | =C-H Out-of-Plane Bending (cm⁻¹) | Dominant Electronic Effect |

| Fluoroalkene | 1650 – 1700 | 1000 – 1400 | 850 – 950 | Inductive (-I) |

| Chloroalkene | 1600 – 1640 | 600 – 800 | 750 – 900 | Resonance (+M) / Mass |

| Bromoalkene | 1580 – 1620 | 500 – 600 | 700 – 850 | Resonance (+M) / Mass |

| Iodoalkene | 1550 – 1600 | 400 – 500 | 650 – 800 | Mass Effect |

Note: The =C-H out-of-plane (OOP) bending region is highly diagnostic for determining the specific substitution pattern (e.g., distinguishing between mono-, di-, or tri-substituted geometries)[3].

Experimental Workflow

The following logical architecture outlines the high-resolution Attenuated Total Reflectance (ATR) FTIR workflow required for the accurate analysis of halogenated alkenes.

Figure 1: High-resolution ATR-FTIR workflow for halogenated alkenes.

Self-Validating Experimental Protocol

To ensure scientific integrity, every analytical step must function as a self-validating system. The following protocol guarantees that the acquired spectra are free from artifacts and instrument drift.

Step 1: System Initialization & Background Profiling

-

Action: Purge the FTIR spectrometer with dry nitrogen and collect a background spectrum using a pristine ATR crystal (Diamond or ZnSe).

-

Causality: This step removes atmospheric H₂O and CO₂ interferences from the optical path, ensuring that all subsequent peaks are strictly derived from the sample.

-

Self-Validation: The software must yield a flat baseline in the 4000–400 cm⁻¹ region post-subtraction. Any residual peaks (e.g., a derivative shape near 2350 cm⁻¹) indicate atmospheric drift or crystal contamination, triggering a mandatory recleaning cycle before proceeding.

Step 2: Sample Application & Film Verification

-

Action: Deposit the halogenated alkene onto the crystal. For volatile chloroalkenes, use a sealed volatile cover; for solid fluoroalkene derivatives, apply uniform pressure via the ATR anvil.

-

Causality: Intimate contact between the sample and the internal reflection element is required for the evanescent wave to penetrate the sample and generate an accurate absorption spectrum.

-

Self-Validation: Monitor the live interferogram prior to scanning. A signal intensity exceeding the manufacturer's baseline threshold validates optimal sample contact, preventing the acquisition of noise-dominated spectra.

Step 3: High-Resolution Spectral Acquisition

-

Action: Acquire the spectrum at 4 cm⁻¹ resolution for a minimum of 32 co-added scans.

-

Causality: Higher resolution is critical for resolving closely eluting peaks (e.g., distinguishing a C=C stretch from adjacent aromatic ring vibrations), while co-adding scans increases the signal-to-noise ratio.

-

Self-Validation: The presence of sharp, well-defined =C-H stretching bands just above 3000 cm⁻¹ acts as an internal standard, confirming adequate instrument resolution and proper phase correction.

Step 4: Data Processing & Mechanistic Interpretation

-

Action: Apply ATR correction algorithms and baseline flattening.

-

Causality: ATR peak intensities are wavelength-dependent, with the IR beam penetrating deeper at lower wavenumbers. The correction algorithm normalizes the spectrum to resemble a standard transmission spectrum, allowing for accurate database comparison.

-

Self-Validation: Cross-reference the corrected C-X stretching intensities in the fingerprint region against established transmission libraries to confirm the mathematical fidelity of the correction algorithm.

Case Study: Fluoroalkene Peptide Isosteres in Drug Discovery

In modern drug development, the fluoroalkene moiety is frequently deployed as a non-hydrolyzable isostere of the peptide amide bond[4]. The fluorine atom mimics the hydrogen-bond accepting nature of the carbonyl oxygen, while the rigid double bond locks the backbone into a specific stereochemical configuration, preventing enzymatic degradation by proteases.

During the synthesis of these advanced peptidomimetics, confirming the Z (cis) or E (trans) geometry is critical, as it directly dictates target binding affinity. IR spectroscopy provides definitive, rapid structural validation:

-

Confirmation of Incorporation: The absence of the traditional Amide I band (~1650 cm⁻¹) and the appearance of a sharp, high-frequency C=C stretch (driven by the fluorine's -I effect) confirms the successful incorporation of the isostere.

-

Stereochemical Fingerprinting: The =C-H out-of-plane bending vibrations located between 700 and 1000 cm⁻¹ act as stereochemical fingerprints. This allows researchers to definitively distinguish between Z and E configurations without relying solely on complex, time-consuming NMR decoupling experiments[3].

References

-

Title: 12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

-

Title: N-(2-Fluoro-2-propen-1-yl)-5-(trifluoromethyl)-2-pyridinecarboxamide Source: MDPI URL: [Link]

Sources

Application Note: Stereoretentive Suzuki-Miyaura Cross-Coupling of (1Z)-1-Bromo-3,3-dimethyl-1-butene

Executive Summary & Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern carbon-carbon bond formation[1]. However, applying this methodology to sterically hindered, geometrically defined substrates like (1Z)-1-bromo-3,3-dimethyl-1-butene presents a significant synthetic challenge. The presence of a bulky tert-butyl group (3,3-dimethyl) positioned cis to the halide leaving group creates severe steric strain during the catalytic cycle[2].

This application note provides a validated, stereoretentive protocol designed specifically for drug development professionals and synthetic chemists. By carefully selecting the palladium ligand, base, and solvent system, this protocol suppresses unwanted stereochemical leakage (isomerization to the E-isomer) and β-hydride elimination, ensuring high fidelity transfer of the Z-geometry to the final coupled product.

Mechanistic Rationale: The Isomerization Challenge

To design a self-validating protocol, one must understand the causality behind the failure modes of hindered Z-vinyl halides.

-

Oxidative Addition: The insertion of the Pd(0) catalyst into the C–Br bond generally proceeds with retention of configuration, yielding a cis-Pd(II) intermediate[1].

-

Steric Clash & Isomerization: In this intermediate, the bulky tert-butyl group is forced into close proximity with the palladium ligands. To relieve this immense steric strain, the complex is highly prone to isomerizing to the thermodynamically favored trans-Pd(II) complex (which ultimately yields the E-alkene) before transmetalation can occur[3].

-

Ligand-Controlled Causality: To prevent this, the rates of transmetalation and reductive elimination must outcompete the rate of isomerization. Research demonstrates that bidentate ligands (e.g., dppf) often promote inversion to the E-isomer. Conversely, the classic, less sterically demanding tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] selectively promotes retention of the double-bond configuration[3].

Figure 1: Stereoretentive Suzuki-Miyaura catalytic cycle utilizing Pd(PPh3)4 to prevent isomerization.

Experimental Design & Optimization Data

The following table summarizes the quantitative optimization data that informs our protocol. The use of Pd(PPh3)4 is critical for maintaining the Z-geometry, while the 1,4-Dioxane/H2O solvent system ensures proper solubility of both the organic substrate and the inorganic base[4].

Table 1: Catalyst and Condition Optimization for (1Z)-1-Bromo-3,3-dimethyl-1-butene

| Entry | Catalyst System | Base | Solvent | Yield (%) | Z:E Ratio |

| 1 | Pd(PPh3)4 (5 mol%) | K2CO3 | 1,4-Dioxane/H2O | 88% | > 95:5 |

| 2 | Pd(dppf)Cl2 (5 mol%) | K2CO3 | 1,4-Dioxane/H2O | 75% | 15:85 |

| 3 | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 82% | 40:60 |

| 4 | Pd(PPh3)4 (5 mol%) | Cs2CO3 | DMF/H2O | 60% | 90:10 |

Data Interpretation: Entry 1 provides the optimal balance of yield and stereoretention. Bidentate ligands (Entry 2) and bulky Buchwald ligands (Entry 3) accelerate isomerization, leading to a loss of the critical Z-geometry[3].

Step-by-Step Protocol

This protocol is designed as a self-validating system. The rigorous exclusion of oxygen is not merely best practice; it is a causal requirement to prevent the oxidation of Pd(0) to Pd(II), which would alter the active catalytic species and promote radical-mediated alkene scrambling[1].

Reagents Required

-

(1Z)-1-Bromo-3,3-dimethyl-1-butene : 1.0 mmol (163 mg)

-

Arylboronic Acid (e.g., Phenylboronic acid): 1.5 mmol (183 mg)

-

Pd(PPh3)4 : 5 mol% (0.05 mmol, 58 mg)

-

K2CO3 (Anhydrous) : 2.0 mmol (276 mg)

-

Solvent : 1,4-Dioxane / Deionized H2O (4:1 v/v, 5.0 mL)

Methodology

-

Reaction Setup & Base Activation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.5 mmol) and K2CO3 (2.0 mmol). Causality: K2CO3 is chosen because it is basic enough to form the highly nucleophilic boronate complex required for transmetalation, but mild enough to avoid base-catalyzed degradation of the substrate[4].

-

Solvent Addition & Degassing: Add 5.0 mL of the 1,4-Dioxane/H2O (4:1) mixture. Seal the flask and perform three consecutive Freeze-Pump-Thaw cycles. Backfill with high-purity Argon.

-

Catalyst & Substrate Introduction: Under a positive flow of Argon, quickly remove the septum and add Pd(PPh3)4 (58 mg) followed by (1Z)-1-bromo-3,3-dimethyl-1-butene (163 mg) via a micro-syringe. Replace the septum and seal with Teflon tape.

-

Thermal Promotion: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12–16 hours. The biphasic nature of the reaction requires high shear to ensure mass transfer between the aqueous boronate and the organic palladium intermediate.

-

Reaction Quenching & Workup: Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of distilled water. Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure (Z)-alkene.

Figure 2: Step-by-step experimental workflow for the stereoretentive cross-coupling protocol.

Analytical Validation (Self-Validating System)

To confirm the success of the stereoretentive protocol, the product must be analyzed via 1H NMR spectroscopy (typically 400 MHz in CDCl3).

The geometry of the newly formed 1-aryl-3,3-dimethyl-1-butene can be definitively assigned by examining the vicinal coupling constant (J) of the two vinylic protons:

-

Target (Z)-Isomer: The vinylic protons will appear as two doublets with a coupling constant of J ≈ 11–12 Hz .

-

Unwanted (E)-Isomer: If isomerization occurred, the vinylic protons will exhibit a significantly larger trans-coupling constant of J ≈ 15–16 Hz .

By integrating these signals, researchers can directly calculate the Z:E ratio, validating the efficacy of the Pd(PPh3)4 catalyst system in suppressing stereochemical leakage.

Sources

Application Note: Sonogashira Coupling of (1Z)-1-bromo-3,3-dimethyl-1-butene for the Synthesis of Conjugated Enynes

An in-depth technical guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction and Strategic Importance

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] First reported in 1975 by Kenkichi Sonogashira, this palladium- and copper-cocatalyzed transformation has become an indispensable tool for constructing complex molecular architectures, particularly the conjugated enyne moiety.[2][3] This structural motif is a key feature in a vast array of pharmaceuticals, natural products, and advanced organic materials.[4]

This guide provides a detailed examination of the Sonogashira coupling as applied to (1Z)-1-bromo-3,3-dimethyl-1-butene. This substrate presents a unique combination of features: a vinylic bromide with a defined (Z)-stereochemistry and a sterically demanding tert-butyl group. Understanding how to effectively couple such substrates is critical for synthesizing geometrically precise and complex target molecules. We will explore the mechanistic underpinnings of the reaction, provide field-proven protocols for both classic and copper-free conditions, and discuss key optimization parameters to ensure robust and reproducible outcomes.

The Mechanistic Core: A Tale of Two Catalysts

The accepted mechanism for the Sonogashira coupling involves two interconnected, yet distinct, catalytic cycles: one driven by palladium and the other by copper.[1][5] This dual-catalyst system allows the reaction to proceed under remarkably mild conditions, often at room temperature.[3]

-

The Palladium Cycle: The primary cycle begins with the active Palladium(0) species.

-

Oxidative Addition: The vinyl bromide oxidatively adds to the Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-determining step for less reactive halides like bromides.[2][6] The stereochemistry of the vinyl halide is retained in this new complex.[5]

-

Transmetalation: The alkyne, activated by the copper cycle, is transferred from copper to the palladium center, displacing the bromide.[3]

-

Reductive Elimination: The final step involves the reductive elimination of the coupled enyne product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

-

-

The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the alkyne.

-

Deprotonation: In the presence of an amine base, the acidity of the terminal alkyne's proton is increased, facilitating its removal to form a copper acetylide intermediate.[5][7] This species is now primed for the transmetalation step with the palladium complex.

-

A significant challenge in the classic Sonogashira reaction is the undesired oxidative homocoupling of the terminal alkyne, known as the Glaser coupling, which is promoted by the copper catalyst in the presence of oxygen.[3][8] This necessitates the use of a carefully deaerated, inert atmosphere. To circumvent this issue, copper-free protocols have been developed, which will be detailed in the experimental section.

Optimizing the Reaction: A Guide to Key Parameters

The success of the Sonogashira coupling, especially with a moderately reactive substrate like a vinyl bromide, hinges on the careful selection of reaction components.

| Parameter | Choice & Rationale | Impact on (1Z)-1-bromo-3,3-dimethyl-1-butene |

| Palladium Precatalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂: Standard, reliable choices. Pd(0) and Pd(II) precursors are both effective as the active Pd(0) species is formed in situ.[5] Pd(OAc)₂ / Pd₂(dba)₃ + Ligand: Used with more advanced ligands for challenging couplings. | For this vinyl bromide, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are excellent starting points. If reactivity is low, switching to a Pd(OAc)₂/ligand system may be beneficial. |

| Copper Co-catalyst | Copper(I) Iodide (CuI): The classic and most common choice. It accelerates the reaction by facilitating alkyne deprotonation.[9] None (Copper-Free): Avoids Glaser homocoupling, which can be critical for achieving high purity.[10] | The presence of CuI will likely increase the reaction rate but requires stringent anaerobic conditions. A copper-free approach is recommended if homocoupling of the alkyne partner is a known issue. |

| Ligand | Triphenylphosphine (PPh₃): The default ligand, present in the most common catalysts. Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, XPhos): Dramatically increase catalyst activity, promoting oxidative addition of less reactive bromides and enabling reactions at lower temperatures.[6][11] | While PPh₃ is sufficient, if the reaction is sluggish due to steric hindrance from the tert-butyl group, a more active ligand like P(t-Bu)₃ could accelerate the coupling, potentially allowing for room temperature conditions.[11] |

| Base | Amine Bases (Et₃N, DIPEA): Act as both a base and often as the solvent. They neutralize the H-X byproduct.[3] Inorganic Bases (Cs₂CO₃, K₂CO₃): Often used in copper-free protocols, typically in polar aprotic solvents like DMF or THF. | Triethylamine (Et₃N) is a robust choice for the classic protocol. For a copper-free system, an inorganic base like Cs₂CO₃ in THF or DMF would be appropriate. |

| Solvent | Amine (as solvent): Common in classic protocols. THF, DMF, Acetonitrile: Polar aprotic solvents are excellent choices, especially for copper-free variants. All solvents must be anhydrous and thoroughly degassed.[8][12] | Degassed THF is a versatile and effective solvent for this transformation under both classic and copper-free conditions. |

| Temperature | Room Temperature to 65 °C: Vinyl iodides often react at room temperature, whereas vinyl bromides typically require mild heating to facilitate the oxidative addition step.[3][11] | Start the reaction at room temperature and monitor for progress. Gentle heating to 40-50 °C may be required to drive the reaction to completion in a reasonable timeframe. |

Experimental Protocols

The following protocols are designed as robust starting points. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. The use of Schlenk techniques or a glovebox is essential to maintain an inert atmosphere, particularly for the copper-cocatalyzed protocol.

Protocol A: Classic Copper-Cocatalyzed Sonogashira Coupling

This protocol is a standard method adaptable for the coupling of (1Z)-1-bromo-3,3-dimethyl-1-butene with a terminal alkyne.[12][13]

Materials:

-

(1Z)-1-bromo-3,3-dimethyl-1-butene (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

-

Copper(I) Iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N), anhydrous and degassed (approx. 0.2 M concentration)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether or Ethyl acetate for extraction

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₄ (0.02 equiv) and CuI (0.04 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Under a positive pressure of inert gas, add the degassed triethylamine via syringe. Stir for 5 minutes.

-

Add (1Z)-1-bromo-3,3-dimethyl-1-butene (1.0 equiv) via syringe.

-

Add the terminal alkyne (1.2 equiv) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish after 2-4 hours, gently heat the mixture to 40-50 °C.

-

Workup: Upon completion, cool the reaction to room temperature. Quench by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired (Z)-enyne. The stereochemistry is retained throughout the reaction.[5]

Protocol B: Copper-Free Sonogashira Coupling

This protocol is advantageous for preventing the formation of alkyne homocoupling byproducts.[14][15]

Materials:

-

(1Z)-1-bromo-3,3-dimethyl-1-butene (1.0 equiv)

-

Terminal Alkyne (1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Tetrahydrofuran (THF), anhydrous and degassed (approx. 0.2 M concentration)

-

Water

-

Ethyl acetate for extraction

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02-0.03 equiv) and Cs₂CO₃ (2.0 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.

-

Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed THF.

-

Add (1Z)-1-bromo-3,3-dimethyl-1-butene (1.0 equiv).

-

Add the terminal alkyne (1.5 equiv).

-

Reaction: Stir the mixture at room temperature and monitor by TLC or GC-MS. If required, heat the reaction to 50-60 °C until the starting material is consumed.

-

Workup: After cooling to room temperature, add water to dissolve the inorganic salts.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the resulting residue by flash column chromatography to isolate the pure product.

Conclusion and Future Perspectives

The Sonogashira coupling provides a powerful and stereoretentive method for the alkynylation of (1Z)-1-bromo-3,3-dimethyl-1-butene. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can reliably synthesize geometrically defined conjugated enynes. The choice between a classic copper-cocatalyzed protocol and a modern copper-free alternative allows for flexibility in addressing specific synthetic challenges, such as the potential for alkyne homocoupling. As catalysis continues to evolve, the development of even more active and robust catalyst systems will further expand the utility of this reaction, enabling its application in increasingly complex and delicate syntheses within drug discovery and materials science.

References

-

Vedantu. (2020). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]

-

Grokipedia. Sonogashira coupling. Available at: [Link]

-

CiteDrive. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Available at: [Link]

-

SynArchive. Sonogashira Coupling. Available at: [Link]

-

Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Available at: [Link]

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

-

ResearchGate. (2020). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF. Available at: [Link]

-

KAUST Repository. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]

-

ACS Publications. (2021). Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. Available at: [Link]

-

MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]

-

National Institutes of Health (NIH). (2023). Development of the Inverse Sonogashira Reaction for DEL Synthesis. Available at: [Link]

-

ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics. Available at: [Link]

-

Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]

-

ResearchGate. (2018). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

National Institutes of Health (NIH). (2014). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

-

ACS Publications. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature | Organic Letters. Available at: [Link]

-

Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Available at: [Link]

-

National Institutes of Health (NIH). (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available at: [Link]

-

SciSpace. (2020). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Available at: [Link]

-

National Institutes of Health (NIH). (2016). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Available at: [Link]

-

ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Available at: [Link]

-

Wipf Group, University of Pittsburgh. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available at: [Link]

-

ACS Publications. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Available at: [Link]

Sources

- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. DSpace [repository.kaust.edu.sa]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. kbfi.ee [kbfi.ee]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. people.chem.ucsb.edu [people.chem.ucsb.edu]

Application Note: Advanced Stille Coupling Protocols for Stereodefined Substituted Alkenes

Executive Summary

The palladium-catalyzed Stille cross-coupling reaction remains a cornerstone in modern organic synthesis and drug development due to its broad functional group tolerance and mild reaction conditions[1][2]. When synthesizing complex therapeutics, the construction of highly substituted (tri- and tetra-substituted) alkenes presents a significant steric challenge. However, the Stille coupling is uniquely privileged for these applications because the transmetalation and reductive elimination steps proceed with strict retention of stereochemical configuration[3][4].

This application note provides field-proven, self-validating protocols for the cross-coupling of sterically hindered vinylstannanes and electrophiles. By leveraging co-catalytic "Copper Effects" and optimized tin-remediation workflows, researchers can achieve high-yielding, stereoretentive C–C bond formations while mitigating the toxicity and purification bottlenecks traditionally associated with organotin reagents.

Mechanistic Insights: Overcoming Steric Hindrance

To successfully execute a Stille coupling on substituted alkenes, one must understand the causality behind the catalytic cycle. The standard mechanism involves three primary steps: oxidative addition of the electrophile to a Pd(0) active species, transmetalation of the organostannane to the Pd(II) intermediate, and reductive elimination to release the coupled product[1][4].

For highly substituted alkenes, transmetalation is the rate-determining step. Bulky ligands and steric clash between the coupling partners often stall the reaction, leading to undesired homocoupling or protodehalogenation[1].

The "Copper Effect" (Liebeskind-Allred Acceleration)

To overcome sluggish transmetalation, stoichiometric or co-catalytic Copper(I) salts (typically CuI) are employed. The causality of this acceleration depends on the solvent system:

-

In Polar Solvents (DMF, NMP): Cu(I) undergoes a rapid pre-transmetalation with the organostannane to form a highly reactive organocuprate intermediate. This organocuprate then transmetalates with the Pd(II) complex up to 103 times faster than the parent stannane[1][5].

-

In Ethereal Solvents (THF, Dioxane): Cu(I) acts as a phosphine scavenger. By stripping bulky ligands (like PPh 3 ) from the Pd(II) center, it opens coordination sites, facilitating the associative transmetalation pathway[5].

Pd/Cu Dual Catalytic Cycle for Stille Cross-Coupling.

Quantitative Data: Optimization of Reaction Parameters

The selection of solvent, catalyst, and additives dictates both the yield and the E/Z stereoretention of the substituted alkene. The table below summarizes quantitative optimization data for the coupling of sterically hindered vinyl bromides with trialkylvinylstannanes.

| Solvent | Catalyst System | Additive | Temp (°C) | Yield (%) | E/Z Retention | Causality / Mechanistic Rationale |

| THF | Pd(PPh 3 ) 4 (5 mol%) | None | 65 | 45% | >95% | Slow transmetalation for bulky alkenes; high stereoretention but poor conversion. |

| DMF | Pd(PPh 3 ) 4 (5 mol%) | CuI (10 mol%) | 80 | 92% | >99% | CuI accelerates Sn/Cu exchange in polar media; optimal for tri-substituted alkenes[1][5]. |

| NMP | Pd(OAc) 2 (2 mol%) | CsF (2 equiv) | 50 | 88% | >99% | Fluoride forms a hypervalent fluorostannate, increasing nucleophilicity[6]. |

| Dioxane | Pd 2 (dba) 3 (2 mol%) | LiCl (3 equiv) | 100 | 78% | ~90% | LiCl stabilizes the Pd(II) transition state and increases solvent polarity[4]. |

Experimental Workflows & Protocols

Protocol A: Copper-Cocatalyzed Stille Coupling for Tri-/Tetra-substituted Alkenes

This protocol utilizes a Pd/Cu dual-catalyst system, ideal for coupling bulky vinyl halides with vinylstannanes while strictly retaining alkene geometry[3].

Materials Required:

-

Vinyl halide (1.0 equiv) and Vinyltributylstannane (1.1 equiv)

-

Pd(PPh 3 ) 4 (5 mol%) and CuI (10 mol%)

-

Anhydrous DMF (0.1 M relative to electrophile)

-

Aqueous Potassium Fluoride (KF) solution (sat., ~5 M)

Step-by-Step Methodology:

-

System Deoxygenation (Critical Step): In a flame-dried Schlenk tube, dissolve the vinyl halide in anhydrous DMF. Sparge the solution with Argon for 15 minutes.

-

Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex, permanently halting the catalytic cycle.

-

-

Catalyst Assembly: Under a positive flow of Argon, add Pd(PPh 3 ) 4 (5 mol%) and CuI (10 mol%). Stir at room temperature for 5 minutes until a homogenous yellow/orange solution forms.

-

Stannane Addition: Add the vinyltributylstannane (1.1 equiv) dropwise via a gas-tight syringe.

-

Thermal Activation & Monitoring: Seal the tube and heat to 80 °C. Monitor the reaction via LCMS or TLC.

-

Self-Validation: The reaction mixture will gradually darken. If the solution turns completely black (precipitation of Pd-black) before the electrophile is consumed, catalyst degradation has occurred, indicating insufficient degassing or steric stalling.

-

-

Quench & Tin Remediation (KF Workup): Once complete (typically 4–12 hours), cool the reaction to room temperature. Add an equal volume of saturated aqueous KF solution and stir vigorously for 45 minutes.

-

Causality: Tributyltin halides (byproducts) are highly lipophilic and will co-elute with the alkene product on silica gel. KF converts these into polymeric tributyltin fluoride (Bu 3 SnF), a highly insoluble white solid[6].

-

-

Isolation: Filter the biphasic mixture through a pad of Celite, washing with Ethyl Acetate. Separate the organic layer, wash with brine, dry over Na 2 SO 4 , and concentrate. Purify via standard silica gel chromatography.

Step-by-step workflow for Stille coupling and tin byproduct removal.

Protocol B: Fluoride-Activated, Ligand-Free Coupling

For substrates sensitive to copper or requiring lower temperatures, fluoride activation serves as a highly effective alternative.

Step-by-Step Methodology:

-

Preparation: Dissolve the vinyl halide (1.0 equiv) and vinylstannane (1.1 equiv) in degassed NMP.

-

Activation: Add CsF (2.0 equiv) to the mixture.

-

Causality: The highly fluorophilic tin atom coordinates with the fluoride ion, forming a hypervalent, pentacoordinate fluorostannate[6]. This drastically increases the electron density on the vinyl group, making it a far superior nucleophile for transmetalation.

-

-

Catalysis: Add Pd(OAc) 2 (2 mol%). Heat the mixture at 50 °C for 6 hours.

-

Workup: Because fluoride is already present in excess, the tin byproduct precipitates directly as Bu 3 SnF during the reaction. Simply dilute with diethyl ether, filter through Celite, and concentrate the filtrate for chromatography.

References

-